4-(3-chloro-2-methylpropyl)morpholine
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Overview
Description
4-(3-chloro-2-methylpropyl)morpholine is an organic compound that features a morpholine ring, a methyl group, and a chlorine atom attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-methylpropyl)morpholine typically involves the reaction of 3-chloro-2-methyl-1-propene with morpholine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
ClCH2C(CH3)=CH2+Morpholine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2-methylpropyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the propane backbone can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-morpholino-2-methyl-1-alkylpropane.
Oxidation Reactions: Products may include oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as alcohols or alkanes, can be formed.
Scientific Research Applications
4-(3-chloro-2-methylpropyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The chlorine atom and methyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of 4-(3-chloro-2-methylpropyl)morpholine.
2-Chloro-2-methylpropane: A structurally similar compound with different reactivity.
Morpholine: A key component in the structure of this compound.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a chlorine atom on the same molecule. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-(3-chloro-2-methylpropyl)morpholine |
InChI |
InChI=1S/C8H16ClNO/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-7H2,1H3 |
InChI Key |
HJIMOIOCTZRUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)CCl |
Origin of Product |
United States |
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